molecular formula C17H14ClNO2S B12124761 [(4-Chlorophenyl)sulfonyl]methylnaphthylamine

[(4-Chlorophenyl)sulfonyl]methylnaphthylamine

Cat. No.: B12124761
M. Wt: 331.8 g/mol
InChI Key: SUEDSRAVRSVYCC-UHFFFAOYSA-N
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Description

[(4-Chlorophenyl)sulfonyl]methylnaphthylamine is an organic compound that features a sulfonyl group attached to a naphthylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chlorophenyl)sulfonyl]methylnaphthylamine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with naphthylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

[(4-Chlorophenyl)sulfonyl]methylnaphthylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(4-Chlorophenyl)sulfonyl]methylnaphthylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Chlorophenyl)sulfonyl]methylnaphthylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The naphthylamine moiety can intercalate with DNA, affecting its replication and transcription processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4-Chlorophenyl)sulfonyl]methylnaphthylamine is unique due to its combination of a sulfonyl group with a naphthylamine structure. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds. Its ability to interact with both proteins and DNA makes it a versatile compound for various applications .

Properties

Molecular Formula

C17H14ClNO2S

Molecular Weight

331.8 g/mol

IUPAC Name

4-chloro-N-methyl-N-naphthalen-1-ylbenzenesulfonamide

InChI

InChI=1S/C17H14ClNO2S/c1-19(22(20,21)15-11-9-14(18)10-12-15)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3

InChI Key

SUEDSRAVRSVYCC-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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